molecular formula C₆₀H₁₀₃N₂₁O₁₇ B549797 Myelin Basic Protein (MBP) CAS No. 126768-94-3

Myelin Basic Protein (MBP)

Cat. No. B549797
M. Wt: 1390.6 g/mol
InChI Key: KISWVXRQTGLFGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Myelin Basic Protein (MBP) is one of the most abundant proteins in the myelin sheath, a multilayered membrane that insulates nerve cells in the central nervous system (CNS) and peripheral nervous system (PNS) . MBP is a peripheral membrane-associated protein with a highly disordered structure in an aqueous solution . It is a key autoantigen in autoimmune neurodegeneration and multiple sclerosis .


Synthesis Analysis

MBP is synthesized in oligodendrocytes and Schwann cells . It interacts with cellular proteins involved in the protein translation machinery, as well as in the spatial and temporal regulation of translation . MBP interacts with core ribosomal proteins, RNA helicase Ddx28, and RNA-binding proteins STAU1, TDP-43, ADAR-1, and hnRNP A0, which are involved in various stages of RNA biogenesis and processing .


Molecular Structure Analysis

MBP is an intrinsically disordered protein that lacks a distinct structure in solution . A computational model of MBP has been constructed based on a phylogenetically conserved β-sheet backbone and electron microscopical three-dimensional reconstructions .


Chemical Reactions Analysis

MBP undergoes a range of post-translational modifications (PTMs), including phosphorylation, methylation, or conversion of arginines to citrullines . These modifications can affect the protein’s interaction with the myelin membrane and other proteins .


Physical And Chemical Properties Analysis

MBP is a highly positively charged protein . It is a peripheral membrane-associated protein that lacks a distinct structure in an aqueous solution . It is present in high amounts in the CNS and PNS .

Scientific Research Applications

Multifunctionality and Interaction with Other Proteins

  • Myelin Basic Protein as a Multifunctional Entity: Myelin Basic Protein (MBP) is a key component in central nervous system myelin, ensuring adhesion of the cytosolic surfaces of multilayered compact myelin. It belongs to the 'intrinsically disordered' protein family, indicating its versatile functions. MBP interacts with various polyanionic proteins and negatively charged lipids, gaining structure upon binding. These interactions include actin, tubulin, Ca2+-calmodulin, and clathrin. Additionally, MBP might act as a membrane actin-binding protein, linking extracellular signals to the cytoskeleton in oligodendrocytes and myelin tight junctions. Intriguingly, certain MBP isoforms are transported into the nucleus, suggesting a potential role in polynucleotide binding. Phosphorylation changes in response to external signals highlight MBP's involvement in signaling processes (Boggs, 2006).

Myelin Formation and Regulation

  • Role in Myelin Formation: MBP's expression and regulation have been extensively studied in relation to myelin formation. In dispersed cultures derived from fetal rat brain, the presence and increase of oligodendrocytes containing MBP were observed, even in the absence of actual myelin formation. This finding suggests that MBP's accumulation and the modulation of its molecular forms can occur independently of myelin morphogenesis. The study highlights MBP's vital role in myelination, despite its complex regulation and interaction with other cellular processes (Barbarese & Pfeiffer, 1981).

Interaction with the Immune System

  • Influence on Immune Responses: MBP has been shown to impact immune system responses. For instance, in one study, it was found to inhibit formyl-peptide induced chemotaxis in human neutrophils. This selective inhibition without affecting other chemotactic stimuli suggests MBP's specific regulatory role in immune cell activation (Bellini et al., 1986).

Diagnostic and Disease Association

  • Diagnostic and Disease Relevance: MBP levels in cerebrospinal fluid have been correlated with the clinical activity of multiple sclerosis, indicating its utility as a diagnostic tool. This association underscores the importance of MBP not only in normal physiological processes but also in the pathogenesis of neurological disorders (Cohen et al., 1980).

Future Directions

Research on MBP is ongoing, with a focus on understanding its role in diseases like multiple sclerosis . Future research may also explore the potential of enhancing remyelination as a therapeutic approach for diseases like multiple sclerosis .

properties

IUPAC Name

2-[[2-[[6-amino-2-[[2-[[2-[[5-amino-2-[[2-[[1-[2-[[6-amino-2-[(2,5-diamino-5-oxopentanoyl)amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H103N21O17/c1-32(2)28-42(58(97)98)78-53(92)41(29-33-15-17-34(84)18-16-33)77-50(89)37(11-4-6-24-62)74-54(93)43(30-82)79-51(90)38(12-7-25-70-59(66)67)73-52(91)39(20-22-47(65)86)75-55(94)44(31-83)80-56(95)45-14-9-27-81(45)57(96)40(13-8-26-71-60(68)69)76-49(88)36(10-3-5-23-61)72-48(87)35(63)19-21-46(64)85/h15-18,32,35-45,82-84H,3-14,19-31,61-63H2,1-2H3,(H2,64,85)(H2,65,86)(H,72,87)(H,73,91)(H,74,93)(H,75,94)(H,76,88)(H,77,89)(H,78,92)(H,79,90)(H,80,95)(H,97,98)(H4,66,67,70)(H4,68,69,71)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISWVXRQTGLFGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H103N21O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405409
Record name Glutaminyllysyl-N~5~-(diaminomethylidene)ornithylprolylserylglutaminyl-N~5~-(diaminomethylidene)ornithylseryllysyltyrosylleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Myelin Basic Protein (MBP)

CAS RN

126768-94-3
Record name Glutaminyllysyl-N~5~-(diaminomethylidene)ornithylprolylserylglutaminyl-N~5~-(diaminomethylidene)ornithylseryllysyltyrosylleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Myelin Basic Protein (MBP)
Reactant of Route 2
Myelin Basic Protein (MBP)
Reactant of Route 3
Myelin Basic Protein (MBP)
Reactant of Route 4
Myelin Basic Protein (MBP)
Reactant of Route 5
Myelin Basic Protein (MBP)
Reactant of Route 6
Myelin Basic Protein (MBP)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.